molecular formula C23H26ClN3OS B11080027 N-(4-Chlorophenyl)-N-[4-(4-methylphenyl)-3-(3-morpholinopropyl)-1,3-thiazol-2(3H)-yliden]amine

N-(4-Chlorophenyl)-N-[4-(4-methylphenyl)-3-(3-morpholinopropyl)-1,3-thiazol-2(3H)-yliden]amine

Cat. No.: B11080027
M. Wt: 428.0 g/mol
InChI Key: MJUHDBSXHJAFGL-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-N-[4-(4-methylphenyl)-3-(3-morpholinopropyl)-1,3-thiazol-2(3H)-yliden]amine is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a morpholine moiety, and various aromatic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-N-[4-(4-methylphenyl)-3-(3-morpholinopropyl)-1,3-thiazol-2(3H)-yliden]amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a β-keto ester reacts with thiourea under acidic conditions.

    Attachment of the Morpholine Moiety: The thiazole intermediate is then reacted with 3-chloropropylmorpholine in the presence of a base such as potassium carbonate.

    Substitution Reactions: The final step involves the substitution of the hydrogen atom on the thiazole ring with the 4-chlorophenyl and 4-methylphenyl groups using appropriate aryl halides under palladium-catalyzed cross-coupling conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the aromatic nitro groups (if present) or the thiazole ring, converting them to amines or dihydrothiazoles.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, dihydrothiazoles.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on its interaction with biological targets.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structure suggests potential activity against certain enzymes or receptors.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-N-[4-(4-methylphenyl)-3-(3-morpholinopropyl)-1,3-thiazol-2(3H)-yliden]amine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The thiazole ring and aromatic groups could facilitate binding to hydrophobic pockets in proteins, while the morpholine moiety might enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Chlorophenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2(3H)-yliden]amine: Lacks the morpholine moiety, potentially altering its biological activity and solubility.

    N-(4-Chlorophenyl)-N-[4-(4-methylphenyl)-3-(3-piperidinopropyl)-1,3-thiazol-2(3H)-yliden]amine: Contains a piperidine ring instead of morpholine, which might affect its pharmacokinetic properties.

Uniqueness

The presence of the morpholine moiety in N-(4-Chlorophenyl)-N-[4-(4-methylphenyl)-3-(3-morpholinopropyl)-1,3-thiazol-2(3H)-yliden]amine distinguishes it from similar compounds, potentially enhancing its solubility and bioavailability. This structural feature could make it more suitable for certain applications in medicinal chemistry and material science.

Properties

Molecular Formula

C23H26ClN3OS

Molecular Weight

428.0 g/mol

IUPAC Name

N-(4-chlorophenyl)-4-(4-methylphenyl)-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-2-imine

InChI

InChI=1S/C23H26ClN3OS/c1-18-3-5-19(6-4-18)22-17-29-23(25-21-9-7-20(24)8-10-21)27(22)12-2-11-26-13-15-28-16-14-26/h3-10,17H,2,11-16H2,1H3

InChI Key

MJUHDBSXHJAFGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=NC3=CC=C(C=C3)Cl)N2CCCN4CCOCC4

Origin of Product

United States

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